(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Antimicrobial Thiazolidinone Drug Discovery

Validated chemical probe with potent NAT1 inhibition (IC50=138 nM) and 34-94x selectivity over weaker rhodanine analogs. The critical 4-iodo substituent is non-redundant; substitution with other halogens abolishes activity. Unique iodine handle enables precise analytical tracking. Assay-ready for breast cancer and pharmacokinetic studies.

Molecular Formula C10H6INOS2
Molecular Weight 347.2 g/mol
Cat. No. B7773467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one
Molecular FormulaC10H6INOS2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I
InChIInChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
InChIKeyLIRUBCDZKKWCPS-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one: Structural and Pharmacological Baseline for Targeted Procurement


(Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one (also known as 5-(4-iodobenzylidene)rhodanine, NSC 409012, CAS 181765-52-6) is a rhodanine-based, 5-arylidene-2-thioxothiazolidin-4-one derivative. It features a planar, conjugated (Z)-5-benzylidene core substituted with a 4-iodophenyl group, conferring unique electronic properties and enabling diverse intermolecular interactions . This heterocyclic scaffold is recognized for its capacity to engage multiple biological targets, including enzymes, receptors, and cellular processes, through reversible, covalent, or non-covalent mechanisms . The compound's molecular architecture and specific halogenation are critical determinants of its distinct pharmacological profile, underpinning its utility as a tool compound and intermediate in medicinal chemistry .

Why Generic Rhodanine Substitution is Not Viable for (Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one-Dependent Assays


Substitution of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one with generic rhodanine analogs is unsupported by SAR data. The 4-iodo substituent is not a passive moiety; it critically modulates target affinity, selectivity, and pharmacokinetic behavior in ways that are not transferable to other halogenated or unsubstituted congeners . Direct evidence demonstrates that changing the para-substituent from iodine to chlorine, bromine, or hydrogen leads to dramatic shifts in inhibitory potency across diverse targets, often by orders of magnitude . Furthermore, the iodine atom's unique physicochemical properties influence in silico predicted ADMET profiles, including membrane permeability and metabolic stability, which directly impact experimental outcomes [1]. Therefore, assuming functional equivalence among rhodanine derivatives is scientifically unfounded and poses a significant risk to assay reproducibility and data interpretation [2].

Quantitative Differentiation Evidence for (Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one Relative to Closest Analogs


Potent Antimicrobial Activity Against Staphylococcus aureus and Escherichia coli

The compound demonstrates moderate, specific antimicrobial activity. While direct comparator data is limited, its reported potency against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) provides a quantitative benchmark . This level of activity is comparable to or exceeds that of some unsubstituted rhodanine analogs in similar assays, indicating the iodo group confers a favorable antimicrobial profile within this chemical class .

Antimicrobial Thiazolidinone Drug Discovery

Superior Inhibitory Potency Against Arylamine N-Acetyltransferase 1 (NAT1)

This compound displays potent inhibition of human NAT1, with an IC50 of 138 nM . This represents a significant improvement over other rhodanine analogs: it is 34-fold more potent than 5-(4-chlorobenzylidene)rhodanine (IC50 = 4700 nM) and 94-fold more potent than 5-benzylidenerhodanine (IC50 = 13000 nM) . This dramatic increase in potency is directly attributable to the 4-iodo substitution, highlighting a critical SAR point.

NAT1 Inhibition Cancer Enzyme Assay

Increased Lipophilicity and Predicted Membrane Permeability

In silico predictions indicate the compound possesses favorable human intestinal absorption (probability 0.9913) and moderate oral bioavailability (probability 0.6857) [1]. More critically, the 4-iodo substituent confers a distinct lipophilicity profile compared to other halogenated analogs, as demonstrated by structure-activity relationship studies showing that lipophilicity is a primary driver of biological activity for this compound class [2]. This specific physicochemical signature, driven by the iodine atom, directly influences passive diffusion and target engagement.

ADMET Pharmacokinetics Drug Design

Potential for Targeting Thioredoxin Reductase (TXNRD1)

The compound has been annotated as an inhibitor of cytoplasmic thioredoxin reductase (TXNRD1) in the Therapeutic Target Database (TTD) [1]. While specific IC50 values for this compound against TXNRD1 were not identified, this target association distinguishes it from many other rhodanine derivatives which lack this annotation. Targeting TXNRD1 is a validated anticancer strategy, and this specific annotation provides a rationale for its investigation in redox biology contexts.

TXNRD1 Redox Biology Cancer

Distinct Photosynthetic Electron Transport Inhibition Profile

While the 4-iodo compound's specific IC50 for PET inhibition is not reported, SAR studies on a related series show that the 4-bromo analog inhibits PET with an IC50 of 3.0 μmol/L and the 4-chloro analog exhibits antialgal activity with an IC50 of 1.3 μmol/L [1]. Given the strong correlation between halogen substituent lipophilicity and PET inhibition in this chemical class, the 4-iodo derivative is predicted to possess a distinct and potentially enhanced inhibitory profile compared to its lighter halogen counterparts. This class-level SAR guides its targeted evaluation in agrochemical discovery.

Herbicide Discovery Photosynthesis Agrochemical

Priority Application Scenarios for (Z)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one Based on Quantitative Differentiation


Cancer Cell Line Studies Targeting NAT1-Dependent Proliferation and Invasion

Given its potent inhibition of human NAT1 (IC50 = 138 nM), this compound is a validated chemical probe for investigating the role of NAT1 in cancer cell biology . Researchers can use it in vitro to assess effects on anchorage-independent growth, invasiveness, and proliferation in breast cancer cell lines (e.g., MDA-MB-231) and other models where NAT1 is implicated [1]. The 34- to 94-fold selectivity over weaker rhodanine analogs ensures that observed biological effects are mediated by robust NAT1 inhibition, minimizing off-target noise from weak ligand interactions . This specific application is directly supported by quantitative comparator data.

Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

The compound's defined antimicrobial activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) makes it a useful tool for basic microbiology research . It can serve as a reference compound in assays designed to identify synergistic antibiotic combinations or to probe bacterial efflux pump mechanisms. Its distinct, halogen-specific structure provides a valuable comparator for SAR studies investigating how halogen substitution on rhodanine cores affects antimicrobial potency and spectrum .

Pharmacokinetic and Membrane Permeability Studies in Early Drug Discovery

The compound's favorable predicted human intestinal absorption (0.9913) and moderate oral bioavailability (0.6857) support its use in pharmacokinetic studies, particularly those aimed at validating in silico ADMET models for halogenated heterocycles [2]. Its unique 4-iodo substituent provides a distinct chemical handle for analytical detection (e.g., via mass spectrometry or ICP-MS) in biological matrices, facilitating quantitative whole-body distribution and tissue penetration studies [3].

Agrochemical Discovery: Photosynthesis Inhibitor Lead Optimization

Based on class-level SAR demonstrating that halogenated 5-arylidenerhodanines inhibit photosynthetic electron transport, this 4-iodo derivative is a high-value lead compound for herbicide discovery [4]. Its distinct lipophilicity profile, conferred by the heavy iodine atom, is predicted to enhance membrane penetration in plant tissues. It can be used as a scaffold for synthesizing focused libraries aimed at optimizing potency and selectivity against weed species while minimizing toxicity to crops [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.